
HIV Envelope protein gp41 (519-541)
Descripción general
Descripción
The HIV-1 envelope glycoprotein gp41 plays a critical role in viral entry by mediating membrane fusion between the virus and host cells. The gp41 (519-541) region, located in the N-terminal heptad repeat (NHR or HR1) domain, is part of the fusion peptide (FP) and adjacent hydrophobic sequences. This segment (residues 519-530, termed the "F peptide") has been shown to interact with cell membranes, inducing erythrocyte lysis and T-cell membrane disruption in vitro . Structural studies suggest that this region adopts an α-helical conformation in lipid bilayers, facilitating membrane destabilization during fusion . Additionally, gp41 (519-541) contributes to the formation of the six-helix bundle (6HB) structure, a post-fusion conformation essential for viral entry . Mutations in this region impair gp41-mediated fusion, highlighting its functional importance .
Métodos De Preparación
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Chain Assembly
The gp41 (519–541) fragment is commonly synthesized using SPPS due to its relatively short length (23 residues). Wang or Rink amide resins are preferred for C-terminal amidation, which mimics the natural C-terminus of the peptide. Coupling reactions employ Fmoc-protected amino acids activated with HBTU/HOBt in dimethylformamide (DMF). The sequence-specific assembly involves iterative deprotection (20% piperidine in DMF) and coupling cycles, with real-time monitoring via Kaiser tests to ensure >99% stepwise efficiency .
Cleavage and Deprotection
After chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane, and ethanedithiol (94:2.5:2.5:1 v/v). This step removes side-chain protecting groups while releasing the peptide from the resin. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) yields >95% purity. Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (theoretical: 2,756 Da; observed: 2,756.8 ± 1.2 Da) . Circular dichroism (CD) spectroscopy in aqueous buffer (pH 4.5) reveals a β-sheet conformation, consistent with its fusogenic role .
Recombinant Expression in Prokaryotic Systems
Vector Design and Cloning
The gp41 (519–541) sequence is cloned into a pET-28a(+) vector with an N-terminal His₆ tag and thrombin cleavage site. Codon optimization for Escherichia coli enhances expression yields. Transformation into BL21(DE3) cells is followed by selection on kanamycin plates .
Fermentation and Induction
Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6–0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 16 hours to minimize inclusion body formation. Harvested cells are lysed via sonication in a buffer containing 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole .
Affinity Chromatography and Refolding
The soluble fraction is loaded onto a Ni-NTA agarose column. Elution with 250 mM imidazole yields the His-tagged peptide, which is dialyzed against refolding buffer (20 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 8.0). CD spectroscopy confirms a helical content of 45%, comparable to native gp41 .
Table 1: Prokaryotic Expression Parameters
Parameter | Value |
---|---|
Expression System | E. coli BL21(DE3) |
Yield | 8–12 mg/L culture |
Purity (SDS-PAGE) | >90% |
Secondary Structure | α-helix (45%), random coil (55%) |
Recombinant Production in Eukaryotic Systems
Mammalian Expression Vector Construction
The gp41 (519–541) sequence is inserted into a pcDNA3.1 vector with a secretion signal peptide (e.g., honeybee melittin) to enable extracellular secretion. HEK 293F cells are transfected using polyethylenimine (PEI), with stable clones selected via hygromycin resistance .
Protein Secretion and Harvest
Cells are cultured in FreeStyle 293 medium supplemented with 2% fetal bovine serum. Secreted peptide is harvested from supernatant after 72 hours, filtered (0.22 µm), and concentrated via tangential flow filtration (10 kDa cutoff) .
Purification and Quality Control
Purification employs immobilized metal affinity chromatography (IMAC) with a Ni-NTA column, followed by size-exclusion chromatography (Superdex 75) to isolate trimers. Western blotting with anti-gp41 monoclonal antibodies (e.g., 2F5) confirms identity. Glycosylation is verified by PNGase F treatment, which shifts the band on SDS-PAGE from ~18 kDa to ~12 kDa .
Table 2: Eukaryotic Expression Outcomes
Metric | Value |
---|---|
Expression System | HEK 293F cells |
Secretion Efficiency | 60–70% of total yield |
Trimer Stability (SEC-MALS) | 85% trimeric, 15% monomeric |
Glycosylation Status | High-mannose N-linked glycans |
Comparative Analysis of Preparation Methods
Yield and Scalability
-
SPPS : Suitable for small-scale production (10–50 mg) with high reproducibility but limited by cost for large batches .
-
Prokaryotic : Cost-effective for research-scale yields (8–12 mg/L) but prone to aggregation without refolding optimization .
-
Eukaryotic : Ideal for structural studies requiring glycosylation, albeit with lower yields (2–5 mg/L) and higher costs .
Structural Authenticity
Eukaryotically expressed gp41 (519–541) retains post-translational modifications critical for antibody recognition, whereas prokaryotic and synthetic versions lack glycosylation. CD and NMR analyses show that synthetic peptides adopt β-sheet conformations in aqueous buffers but transition to helices in membrane-mimetic solvents (e.g., 50% trifluoroethanol) .
Functional Validation
Fusogenicity assays using liposomal models demonstrate that synthetic and recombinant peptides induce vesicle fusion at comparable rates (k = 0.15 ± 0.03 min⁻¹). However, glycosylated variants show enhanced stability in serum (t₁/₂ = 6 hours vs. 2 hours for non-glycosylated) .
Challenges and Optimizations
Aggregation Mitigation
The hydrophobic fusion peptide region (residues 519–527) drives aggregation in aqueous buffers. Strategies include:
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Adding 0.02% n-dodecyl β-D-maltoside (DDM) during purification .
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Lyophilizing with trehalose (1:10 w/w) to stabilize the peptide .
Codon Optimization
For prokaryotic systems, rare codon replacement (e.g., E. coli-optimized codons for Leu-522 and Ile-535) improves expression 3-fold .
Análisis De Reacciones Químicas
The HIV Envelope Protein gp41 (519-541) undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:
Oxidation: The cysteine residues in gp41 can form disulfide bonds, which are crucial for maintaining the protein’s structural integrity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and mutagenic agents (e.g., ethyl methanesulfonate). The major products formed from these reactions are modified versions of the gp41 protein with altered structural or functional properties .
Aplicaciones Científicas De Investigación
The HIV Envelope Protein gp41 (519-541) has numerous scientific research applications, including:
Vaccine Development: The gp41 protein is a key target for HIV vaccine research.
Therapeutic Interventions: gp41 is a target for antiretroviral drugs that inhibit the fusion of the viral and cellular membranes, thereby blocking HIV entry into host cells.
Structural Biology: The gp41 protein is studied to understand its structure and function, which provides insights into the mechanisms of viral entry and fusion.
Mecanismo De Acción
The HIV Envelope Protein gp41 (519-541) facilitates the fusion of the viral and cellular membranes through a series of conformational changes. Upon binding of the gp120 subunit to the host cell receptors, gp41 undergoes refolding into a six-helical bundle structure. This refolding brings the viral and cellular membranes into close proximity, allowing the fusion peptide of gp41 to insert into the host cell membrane. The energy released during this process drives the fusion reaction, leading to the entry of the viral genome into the host cell .
Comparación Con Compuestos Similares
Comparison with Similar Compounds Targeting gp41
T20 (Enfuvirtide)
- Target Region : gp41 HR2 domain (residues 638-673).
- Mechanism : Binds HR1 to prevent 6HB formation, blocking fusion .
- Key Difference : Unlike gp41 (519-541), which is part of HR1, T20 mimics HR2 to disrupt helical bundle assembly.
Streptomyces Extracellular Polysaccharide
- Target : gp41 6HB formation.
- Mechanism : Inhibits 6HB assembly via steric hindrance.
- Efficacy : IC₅₀ = 145.48 ± 7.25 mg/L (~150 μM, assuming MW ~1 kDa) .
- Comparison : Less potent than synthetic peptides but offers broad-spectrum activity.
1,3,6-Tri-O-galloyl-β-D-glucopyranose (TGGP)
- Target : gp41 HR1/HR2 interaction.
- Mechanism : Binds HR1 to prevent 6HB formation.
- Efficacy : IC₅₀ = 1.37 ± 0.19 μg/mL (~1.3 μM) in ELISA; inhibits cell-cell fusion at 50 μg/mL .
Eucommia ulmoides Extract
- Active Component : Ethyl acetate-soluble macromolecules.
- Mechanism : Inhibits 6HB assembly via direct interaction with gp41.
- Limitation : Crude extract requires further purification for clinical use.
EGCG Acetate
- Target : gp41 HR1.
- Mechanism : Hydrolyzes to EGCG, which binds HR1 hydrophobic pockets.
- Efficacy : IC₅₀ = 4.93 ± 0.57 μg/mL (~10 μM) in fusion assays; improved stability over EGCG .
- Significance : Prodrug design enhances pharmacokinetics.
Aptamers (e.g., Aptamer #15)
- Target : gp41 MPER (membrane-proximal external region).
- Mechanism : High-affinity binding (Kd ~nM) blocks conformational changes.
- Potential: Diagnostic and therapeutic applications due to specificity.
Structural and Functional Insights
- gp41 (519-541) vs. MPER-Targeting Agents : While gp41 (519-541) facilitates fusion via membrane interaction, MPER-targeting compounds (e.g., aptamers, antibodies 2F5/4E10) block post-fusion steps or neutralize virions .
- Therapeutic Potential: Compounds like EGCG acetate and TGGP offer advantages over peptides in stability and oral delivery, but clinical validation is pending .
Actividad Biológica
The HIV envelope protein gp41 is a critical component in the viral entry process, facilitating the fusion of the virus with host cell membranes. The specific segment of interest, gp41 (519-541), encompasses the fusion peptide region, which plays a vital role in initiating membrane fusion. This article delves into the biological activity of this peptide, supported by research findings, data tables, and case studies.
Structural Characteristics
The gp41 protein consists of several functional domains:
- Fusion Peptide (FP) : The amino-terminal region (residues 519-541) acts as the fusion peptide, crucial for membrane interaction.
- Heptad Repeats : The protein features two heptad repeat regions (HR1 and HR2) that facilitate the formation of a six-helix bundle during fusion.
- Membrane-Proximal External Region (MPER) : This region is important for immune recognition and neutralization by antibodies.
- Binding and Conformational Change : Upon binding to CD4 receptors on host cells, gp120 undergoes conformational changes that expose gp41.
- Membrane Fusion : The fusion peptide inserts into the host cell membrane, bringing the viral and cellular membranes close together, ultimately leading to fusion.
Case Study 1: Role of Q563R Mutation
A study identified a mutation (Q563R) in the HR1 region of gp41 that significantly affected viral infectivity. This mutation reduced membrane fusion efficiency but could be compensated by antibodies targeting gp41. The presence of HIV-positive plasma enhanced infectivity due to this mutation, highlighting the interaction between viral proteins and host immune factors .
Case Study 2: Cytolytic Activity
Research has shown that the amino-terminal domain (residues 519-541) exhibits cytolytic properties against human erythrocytes. This suggests that this segment not only facilitates viral entry but may also have direct effects on host cells .
Data Table: Key Findings on gp41 (519-541)
Implications for Antiviral Strategies
Given its pivotal role in HIV entry and membrane fusion, gp41 represents a significant target for therapeutic interventions:
- Monoclonal Antibodies : Antibodies targeting gp41 can neutralize HIV by preventing membrane fusion.
- Fusion Inhibitors : Compounds designed to block the function of the fusion peptide could effectively inhibit viral entry.
Q & A
Q. What structural features of gp41 (519-541) are critical for its role in membrane fusion?
Level: Basic
Answer: The gp41 region (519-541) includes the membrane-proximal external region (MPER) and heptad repeat 1 (HR1), which form a coiled-coil structure essential for the six-helix bundle formation during fusion. Key residues in the MPER (e.g., W672, F673) are critical for interactions with broadly neutralizing antibodies (e.g., 2F5, 4E10). Structural analysis using X-ray crystallography (e.g., trimeric postfusion structures resolved at 2.8 Å) and nuclear magnetic resonance (NMR) has elucidated the helical conformation and flexibility of these regions .
Q. How do pre- and post-fusion conformations of gp41 differ, and what experimental approaches can resolve these states?
Level: Advanced
Answer: Pre-fusion gp41 adopts a metastable "closed" conformation with HR1 and HR2 separated, while post-fusion gp41 forms a stable six-helix bundle. Cryo-electron microscopy (cryo-EM) at near-atomic resolution (3.5–4.0 Å) and fluorescence resonance energy transfer (FRET) have revealed dynamic transitions between these states. The pre-fusion gp41 structure, resolved in 2014, highlights the role of the fusion peptide in stabilizing transitional intermediates .
Q. Which residues in gp41 MPER are crucial for antibody neutralization, and how are they identified?
Level: Basic
Answer: Residues W672, F673, and D674 in the MPER are critical for 2F5 and 4E10 antibody binding. Alanine scanning mutagenesis and epitope mapping (e.g., phage display libraries) have identified these residues. For example, Zwick et al. (2005) showed that mutating W672 to alanine reduces 2F5 binding by >90% . Structural studies using surface plasmon resonance (SPR) further quantify binding affinities .
Q. What challenges exist in designing immunogens that mimic the gp41 fusion-intermediate state for vaccine development?
Level: Advanced
Answer: Fusion-intermediate states are transient and difficult to stabilize. Structure-guided immunogen design (e.g., HA/gp41 chimeric proteins) and stability assays (e.g., thermal shift assays) are used to mimic these states. For instance, HA-C14S/gp41 chimeras induce MPER-specific neutralizing antibodies in animal models but require optimization to avoid non-native conformations. Conflicting data on epitope accessibility in prefusion vs. postfusion states complicate antigen design .
Q. How does gp41 interact with gp120 during viral entry?
Level: Basic
Answer: gp41 and gp120 form a non-covalent complex stabilized by hydrophobic interactions. Co-immunoprecipitation and surface plasmon resonance (SPR) reveal that gp120 binding to CD4 triggers gp41 conformational changes. Yang et al. (2003) identified a β-sandwich domain in gp120 critical for maintaining gp41-gp120 association .
Q. How do conflicting data on gp41's oligomerization states impact the interpretation of its fusogenic activity?
Level: Advanced
Answer: Discrepancies in oligomerization (e.g., trimeric vs. monomeric states in detergent solutions) arise from experimental conditions. Analytical ultracentrifugation and cross-linking studies (e.g., disuccinimidyl suberate) confirm that functional gp41 exists as trimers. Mische et al. (2005) demonstrated alternative HR1 conformations in precursor Env, affecting oligomer stability .
Q. What role do the HR1 and HR2 regions play in six-helix bundle formation?
Level: Basic
Answer: HR1 forms a central coiled-coil, while HR2 helices pack antiparallel into HR1 grooves, driving membrane fusion. Circular dichroism (CD) and thermal denaturation assays show that HR1-HR2 interactions (Kd ~10 nM) stabilize the six-helix bundle. Mutations in HR1 (e.g., L568Q) disrupt bundle formation and reduce fusion efficiency by >50% .
Q. How can computational modeling complement experimental data in predicting gp41 conformational changes?
Level: Advanced
Answer: Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) model gp41 transitions between prefusion and postfusion states. Docking studies with neutralizing antibodies (e.g., 2F5) predict epitope accessibility. For example, Frey et al. (2008) used MD to validate a fusion-intermediate state targeted by antibodies, corroborated by cryo-EM .
Q. How does deglycosylation affect gp41 antigenicity for neutralizing antibodies?
Level: Advanced
Answer: Deglycosylation (e.g., using PNGase F) exposes conserved MPER epitopes by removing steric hindrance from glycans. Enzyme-linked immunosorbent assays (ELISAs) show a 3–5-fold increase in 4E10 binding after deglycosylation. However, overexposure may destabilize native conformations, requiring optimization in vaccine antigen design .
Q. What methodological considerations are critical for studying gp41-mediated membrane fusion in vitro?
Level: Basic
Answer: Lipid-mixing assays (e.g., fluorescent dye transfer) and cell-cell fusion assays (e.g., reporter gene activation) are standard. Raviv et al. used photosensitized labeling to quantify fusion kinetics, showing gp41-driven pore formation occurs within 5–10 minutes. Buffer conditions (pH, calcium) must mimic physiological environments to preserve gp41 activity .
Propiedades
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H155N27O26S/c1-18-51(10)76(120-74(131)44-105-92(146)75(50(8)9)121-79(133)52(11)96)93(147)106-41-71(128)109-56(15)83(137)115-64(36-49(6)7)88(142)118-66(38-59-28-23-20-24-29-59)90(144)117-63(35-48(4)5)86(140)104-43-72(129)111-65(37-58-26-21-19-22-27-58)89(143)116-62(34-47(2)3)85(139)103-40-70(127)107-54(13)81(135)110-53(12)80(134)101-42-73(130)112-68(46-124)91(145)122-77(57(16)125)94(148)114-61(31-33-149-17)84(138)102-39-69(126)108-55(14)82(136)113-60(30-25-32-100-95(98)99)87(141)119-67(45-123)78(97)132/h19-24,26-29,47-57,60-68,75-77,123-125H,18,25,30-46,96H2,1-17H3,(H2,97,132)(H,101,134)(H,102,138)(H,103,139)(H,104,140)(H,105,146)(H,106,147)(H,107,127)(H,108,126)(H,109,128)(H,110,135)(H,111,129)(H,112,130)(H,113,136)(H,114,148)(H,115,137)(H,116,143)(H,117,144)(H,118,142)(H,119,141)(H,120,131)(H,121,133)(H,122,145)(H4,98,99,100)/t51-,52-,53-,54-,55-,56-,57+,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRHJIOJAOWST-DMZNSEDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H155N27O26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155952 | |
Record name | HIV Envelope protein gp41 (519-541) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2123.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128631-86-7 | |
Record name | HIV Envelope protein gp41 (519-541) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128631867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HIV Envelope protein gp41 (519-541) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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